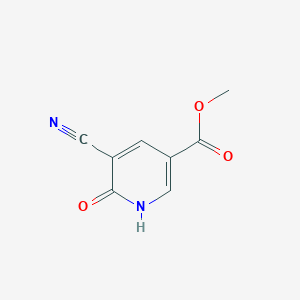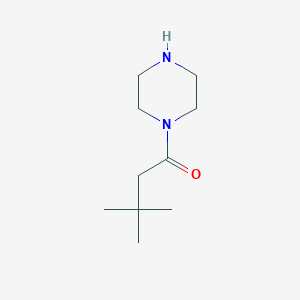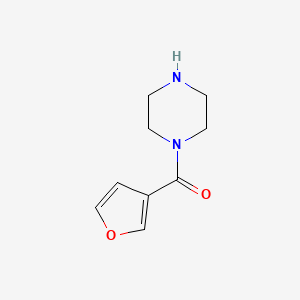
(5-Bromofuran-2-yl)(piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-Bromofuran-2-yl)(piperazin-1-yl)methanone”, also known as BFPFM, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic and environmental applications. It is a solid compound with the IUPAC name "(5-bromofuran-2-yl) (piperazin-1-yl)methanone hydrochloride" .
Molecular Structure Analysis
The InChI code for “(5-Bromofuran-2-yl)(piperazin-1-yl)methanone” is1S/C9H11BrN2O2.ClH/c10-8-2-1-7 (14-8)9 (13)12-5-3-11-4-6-12;/h1-2,11H,3-6H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“(5-Bromofuran-2-yl)(piperazin-1-yl)methanone” is a solid compound . Its molecular weight is 259.1 .Applications De Recherche Scientifique
Synthesis and Pharmacological Activities
A study focused on the synthesis of S-derivatives of 5-(5-bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiols, demonstrating their potential antibacterial activity against various microorganism families. This research suggests that these compounds could serve as broad-spectrum antibiotics, competitive with kanamycin, against gram-positive and gram-negative microorganisms, recommending further investigation against multi-resistant strains (Voprosy Khimii i Khimicheskoi Tekhnologii, 2020).
Anticancer and Antituberculosis Studies
Another study synthesized derivatives of (piperazin-1-yl) methanone, including those with chlorophenyl cyclopropyl groups, to evaluate their in vitro anticancer and antituberculosis activities. Some of these derivatives exhibited significant antituberculosis and anticancer activities, highlighting the potential for further development as therapeutic agents (International Journal of Pharmacy and Pharmaceutical Sciences, 2014).
Corrosion Inhibition
Research into corrosion inhibition on mild steel in acidic mediums by synthesized organic compounds related to (5-Bromofuran-2-yl)(piperazin-1-yl)methanone demonstrated effective prevention of corrosion. These inhibitors are shown to be mixed-type inhibitors, providing substantial protection in acidic conditions, indicating potential industrial applications in corrosion prevention (Asian Journal of Chemistry, 2022).
Antimicrobial Properties
Studies on new pyridine derivatives have also been conducted, focusing on their synthesis and in vitro antimicrobial activities. These studies highlight the variable and modest activity against bacterial and fungal strains, suggesting a pathway for developing new antimicrobial agents (Medicinal Chemistry Research, 2011).
Apoptosis Induction and Tubulin Polymerization Inhibition
A library of substituted (piperazin-1-yl)methanone derivatives was synthesized and screened for cytotoxic activity, revealing potential as anticancer agents through apoptosis induction and tubulin polymerization inhibition. These findings offer insights into novel cancer therapies (RSC medicinal chemistry, 2020).
Safety And Hazards
Propriétés
IUPAC Name |
(5-bromofuran-2-yl)-piperazin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c10-8-2-1-7(14-8)9(13)12-5-3-11-4-6-12/h1-2,11H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADOQGQGJDYASH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)C2=CC=C(O2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50585498 |
Source


|
| Record name | (5-Bromofuran-2-yl)(piperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromofuran-2-yl)(piperazin-1-yl)methanone | |
CAS RN |
66204-30-6 |
Source


|
| Record name | (5-Bromofuran-2-yl)(piperazin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50585498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

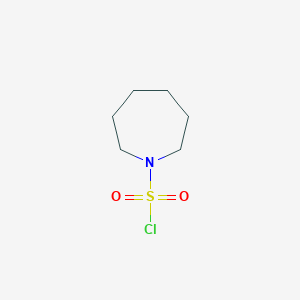
![(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine](/img/structure/B1340796.png)
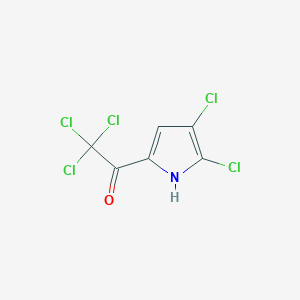
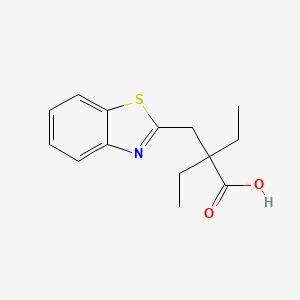
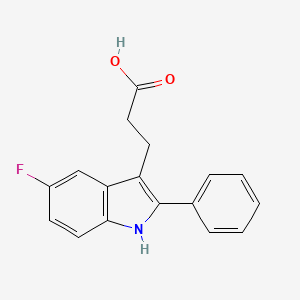
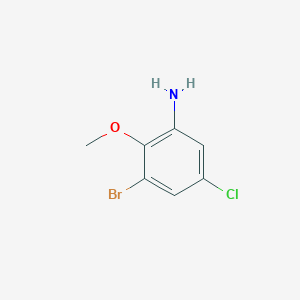
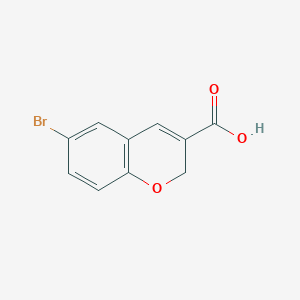
![2-[(2,2,2-Trifluoroethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B1340839.png)
